2,3,5,6-Tetrachlorophenyl isothiocyanate

Description

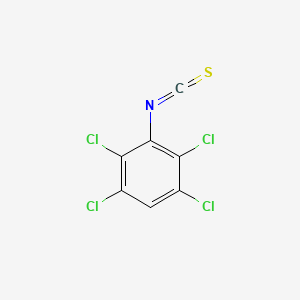

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl4NS/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJBOECIDDLGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)N=C=S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375225 | |

| Record name | 1,2,4,5-Tetrachloro-3-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22133-95-5 | |

| Record name | 1,2,4,5-Tetrachloro-3-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22133-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,5,6 Tetrachlorophenyl Isothiocyanate and Analogues

Classical and Contemporary Approaches to Aryl Isothiocyanate Synthesis

The conversion of primary amines to isothiocyanates is the most common synthetic route. chemrxiv.org This transformation can be achieved through various reagents and reaction pathways, each with its own set of advantages and limitations.

Thiophosgene-Mediated Routes

The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) in the presence of a base has long been a standard and effective method for the synthesis of isothiocyanates. nih.gov Despite its high toxicity and sensitivity to moisture, thiophosgene's reactivity makes it a reliable reagent for this transformation. nih.govacs.org The reaction mechanism involves the initial formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate.

While effective, the hazardous nature of thiophosgene has prompted the development of safer alternatives. nih.gov Triphosgene, a solid and therefore easier to handle phosgene (B1210022) equivalent, can also be employed for the synthesis of aryl isothiocyanates and is considered a safer, though still highly toxic, alternative. nih.gov

Dithiocarbamate (B8719985) Decomposition Strategies

An important alternative to the use of thiophosgene involves the decomposition of dithiocarbamate salts. nih.govacs.org These salts are typically generated in situ from the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (B128534) or potassium carbonate. acs.orgbeilstein-journals.org The subsequent decomposition of the dithiocarbamate salt to the isothiocyanate requires a desulfurylation agent. nih.govbeilstein-journals.org

A variety of reagents have been developed for this purpose, including:

Tosyl Chloride: This reagent facilitates the decomposition of dithiocarbamate salts under mild conditions, often at room temperature, to produce isothiocyanates in good to excellent yields. acs.orgorganic-chemistry.org The reaction is believed to proceed through a labile thiotosyl ester intermediate. nih.gov

Ethyl Chloroformate: In the presence of a base, ethyl chloroformate can effectively promote the decomposition of dithiocarbamates. acs.org

Cyanuric Chloride (TCT): This reagent has been shown to be an efficient desulfurylating agent, particularly for the synthesis of electron-deficient aryl isothiocyanates under aqueous conditions. beilstein-journals.org

Propane Phosphonic Acid Anhydride (T3P®): T3P® serves as a potent desulfurating agent in a one-pot, two-step reaction from primary amines. organic-chemistry.org

The choice of base and solvent can be critical, especially for less reactive, electron-deficient amines. beilstein-journals.orgorganic-chemistry.org For instance, stronger bases like sodium hydride may be required for such substrates. organic-chemistry.org

Advanced Catalytic and Green Chemistry Syntheses

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for isothiocyanate synthesis. These "green" approaches aim to minimize the use of hazardous reagents and solvents.

Key advancements in this area include:

Catalytic Sulfurization of Isocyanides: A sustainable method involves the conversion of isocyanides to isothiocyanates using elemental sulfur and catalytic amounts of an amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgnih.gov This reaction can be performed in green solvents like Cyrene™ or γ-butyrolactone (GBL). nih.gov

Sodium Persulfate-Mediated Synthesis in Water: An efficient and practical one-pot procedure utilizes sodium persulfate (Na₂S₂O₈) as the desulfurization agent in water, a green solvent. rsc.org This method is tolerant of a wide range of functional groups. rsc.org

Electrochemical Methods: A practical and mild electrochemical method has been developed for the preparation of isothiocyanates from amines and carbon disulfide without the need for toxic and expensive reagents. organic-chemistry.org

Photocatalysis: A photocatalyzed reaction of amines with carbon disulfide offers an efficient and mild route to isothiocyanates. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of isothiocyanates, often leading to higher yields and shorter reaction times. nih.gov A one-pot, two-step microwave-assisted procedure using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent has been developed. nih.govresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Aryl Isothiocyanates

| Methodology | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Thiophosgene-Mediated | Primary amine, Thiophosgene, Base | High yields, well-established | Highly toxic and moisture-sensitive reagent |

| Dithiocarbamate Decomposition | Primary amine, CS₂, Base, Desulfurylating agent (e.g., Tosyl Chloride, TCT) | Avoids thiophosgene, often mild conditions | Requires a stoichiometric desulfurylating agent |

| Catalytic Sulfurization | Isocyanide, Elemental Sulfur, Catalytic Base (e.g., DBU) | Sustainable, uses green solvents, catalytic | Requires isocyanide starting material |

| Na₂S₂O₈ in Water | Primary amine, CS₂, Na₂S₂O₈, Base | Green solvent (water), good functional group tolerance | Stoichiometric oxidant required |

| Microwave-Assisted | Primary amine, CS₂, Base, Desulfurylating agent | Rapid reaction times, often high yields | Requires specialized microwave equipment |

Precursor Chemistry and Synthetic Considerations for Perchlorinated Aromatic Systems

The synthesis of 2,3,5,6-tetrachlorophenyl isothiocyanate necessitates the availability of its precursor, 2,3,5,6-tetrachloroaniline (B43135). The chemistry of perchlorinated aromatic systems presents unique challenges due to the electronic effects of multiple chlorine substituents.

The synthesis of polychlorinated anilines can be achieved through the chlorination of aniline (B41778) or its derivatives. google.com For example, 2,4,6-trichloroaniline (B165571) can be prepared by the chlorination of aniline in an inert organic solvent. google.com The synthesis of the specific precursor, 2,3,5,6-tetrachloroaniline, involves similar principles of aromatic chlorination. The presence of multiple electron-withdrawing chlorine atoms on the aromatic ring deactivates it towards further electrophilic substitution, which can make the synthesis of highly chlorinated anilines challenging.

The starting materials for these syntheses are often simpler chlorinated benzenes or anilines, which are then subjected to further chlorination under controlled conditions. The regioselectivity of the chlorination is governed by the directing effects of the amino group and any existing chlorine substituents.

Optimization of Reaction Conditions and Yields for this compound

Optimizing the synthesis of this compound involves careful consideration of the reaction parameters to maximize yield and purity. Given that the precursor, 2,3,5,6-tetrachloroaniline, is a highly electron-deficient arylamine, reaction conditions often need to be more forcing compared to those for electron-rich anilines.

For dithiocarbamate-based methods, the choice of base is crucial. While triethylamine may be sufficient for many substrates, highly electron-deficient amines may require stronger bases like sodium hydride to facilitate the initial reaction with carbon disulfide. organic-chemistry.org Solvent choice is also important; for instance, a mixture of DMF and water has been found to be suitable for the synthesis of other electron-deficient aryl isothiocyanates. beilstein-journals.org

Reaction temperature and time are also key parameters to optimize. While some modern methods proceed rapidly at room temperature, electron-deficient substrates may require elevated temperatures and longer reaction times to achieve complete conversion. organic-chemistry.orgresearchgate.net For example, in the synthesis of 4-chlorophenyl isothiocyanate, the formation of the dithiocarbamate was carried out at 40°C. beilstein-journals.org

The purification of the final product is another important consideration. Due to the crystalline nature of many aryl isothiocyanates, recrystallization can be an effective purification technique. nih.gov Chromatographic methods are also commonly employed.

Table 2: Key Optimization Parameters for Aryl Isothiocyanate Synthesis

| Parameter | Considerations for Electron-Deficient Substrates |

|---|---|

| Base | Stronger bases (e.g., NaH, DBU) may be required. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMAc) can be beneficial. |

| Temperature | Elevated temperatures may be necessary to drive the reaction to completion. |

| Reaction Time | Longer reaction times are often required. |

| Desulfurylating Agent | The choice of reagent can significantly impact yield and reaction conditions. |

No Scientific Data Available for this compound's Biological Activity

Following a comprehensive search of available scientific literature, it has been determined that there is no specific research data detailing the molecular mechanisms and biological activities of the chemical compound This compound in relation to the cellular processes outlined in the user's request.

Extensive searches were conducted to find information regarding this specific compound's effects on:

Modulation of Cellular Signaling Pathways , including its potential regulation of Phase I and Phase II xenobiotic-metabolizing enzymes, activation of the Nrf2-dependent antioxidant response, or its interaction with inflammatory signaling cascades like NF-κB.

Induction of Programmed Cell Death and Cell Cycle Dysregulation , including any known role in inducing apoptosis through mitochondrial dysfunction or caspase activation, or interference with cell cycle progression.

The search results consistently yielded information on other, more commonly studied isothiocyanates, such as phenethyl isothiocyanate (PEITC) and sulforaphane. While the broader class of isothiocyanates is known to influence the biological pathways mentioned, no scientific studies were found that specifically investigate these effects for this compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline for this particular compound. The creation of such an article would require speculative information that is not supported by any available research findings.

Molecular Mechanisms and Biological Activities of 2,3,5,6 Tetrachlorophenyl Isothiocyanate

Antimicrobial and Biocidal Action Mechanisms

Scientific literature detailing the specific antimicrobial and biocidal action mechanisms of 2,3,5,6-Tetrachlorophenyl isothiocyanate is not available. Research has focused on other isothiocyanate compounds, and information cannot be extrapolated to this specific chemical without dedicated study.

There is no available research data describing the interactions of this compound with microbial cellular respiration or its effects on microbial membrane integrity. While other isothiocyanates have been shown to interfere with these processes in microorganisms, no studies have been published that specifically investigate these mechanisms for this compound.

Information regarding the mechanisms of this compound in the control of phytopathogens and pests is not present in the available scientific literature. While the broader class of isothiocyanates has been investigated for such purposes, the specific activities and mechanisms of the tetrachlorinated phenyl derivative remain uncharacterized.

Structure Activity Relationship Sar and Derivative Chemistry of 2,3,5,6 Tetrachlorophenyl Isothiocyanate

Design and Synthesis of Novel 2,3,5,6-Tetrachlorophenyl Isothiocyanate Derivatives

The design of novel derivatives of this compound is primarily driven by the goal of modulating its biological activity, selectivity, and physicochemical properties. The core structure, a perchlorinated phenyl ring attached to a reactive isothiocyanate group, offers several avenues for modification. Design strategies often focus on introducing a variety of substituents onto the aromatic ring to alter its electronic and steric properties, or on modifying the isothiocyanate group itself, though the latter is less common due to its essential role in the typical mechanism of action of this class of compounds.

The synthesis of this compound derivatives would generally commence from the corresponding 2,3,5,6-tetrachloroaniline (B43135) precursor. A common and versatile method for the synthesis of aryl isothiocyanates is the reaction of the primary aromatic amine with thiophosgene (B130339) (CSCl₂) in the presence of a base like triethylamine (B128534) or calcium carbonate. This reaction proceeds via a thiocarbamoyl chloride intermediate which then eliminates hydrogen chloride to yield the isothiocyanate.

Alternatively, a less hazardous approach involves the use of carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate using a variety of reagents such as phosphorus oxychloride, tosyl chloride, or by oxidative methods. For the synthesis of novel derivatives with substituents on the phenyl ring, the appropriately substituted tetrachloroaniline would be required.

A generalized synthetic scheme for the preparation of a hypothetical derivative, such as one containing an additional functional group (Y) on the aromatic ring, is depicted below. The nature of 'Y' could be varied to explore its impact on biological activity.

Table 1: Proposed Synthetic Route for a Novel Derivative

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Substituted Tetrachloroaniline | Thiophosgene, Triethylamine | Substituted this compound |

| 2 | Substituted Tetrachloroaniline | Carbon Disulfide, Ammonia | Ammonium dithiocarbamate salt |

The choice of synthetic route would depend on the nature of the substituents and the desired scale of the reaction. The purification of the final products would typically involve chromatographic techniques to ensure high purity for subsequent biological evaluation.

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological activity of phenyl isothiocyanates is significantly influenced by the nature and position of substituents on the aromatic ring. While specific studies on this compound derivatives are limited in the public domain, general principles from studies on other substituted phenyl isothiocyanates can provide valuable insights. The high degree of chlorination in the parent compound already confers significant lipophilicity and electron-withdrawing character to the phenyl ring.

Research on the antifungal activity of various substituted phenylisothiocyanates has demonstrated that the introduction of electron-withdrawing groups, such as halogens, generally enhances activity. For instance, studies on the antifungal effects against various fungal species have shown that halogen-substituted phenylisothiocyanates are among the most active derivatives. The position of the substituent also plays a critical role, with para-substituted compounds often exhibiting the highest potency.

The following table summarizes hypothetical trends in biological efficacy based on substituent modifications on a perchlorinated phenyl ring, extrapolated from general SAR studies of phenyl isothiocyanates.

Table 2: Predicted Impact of Substituent Modifications on Biological Efficacy

| Substituent (Y) at available position | Predicted Effect on Lipophilicity | Predicted Effect on Electronic Character | Predicted Impact on Antifungal Activity |

|---|---|---|---|

| -NO₂ | Increase | Strongly Electron-withdrawing | Potential for high activity |

| -CF₃ | Significant Increase | Strongly Electron-withdrawing | Potential for high activity |

| -OCH₃ | Decrease | Electron-donating | Potential for decreased activity |

| -CH₃ | Increase | Electron-donating | Potential for decreased activity |

Computational and Chemoinformatic Approaches to SAR/QSAR for Perchlorinated Isothiocyanates

Computational and chemoinformatic methods are powerful tools for elucidating the structure-activity relationships (SAR) and developing quantitative structure-activity relationship (QSAR) models for bioactive compounds. While specific computational studies on this compound are not widely reported, the methodologies can be readily applied to this class of perchlorinated compounds.

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For perchlorinated isothiocyanates, a QSAR model could be developed to predict their antifungal or other biological activities based on calculated molecular descriptors. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

Table 3: Relevant Molecular Descriptors for QSAR of Perchlorinated Isothiocyanates

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

|---|---|---|

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Influence the reactivity of the isothiocyanate group and interactions with biological targets. |

| Steric | Molar refractivity (MR), Taft steric parameters (Es) | Affect the binding of the molecule to its target site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Crucial for membrane permeability and transport to the site of action. |

| Topological | Connectivity indices, Shape indices | Describe the size, shape, and branching of the molecule. |

A typical QSAR study would involve synthesizing a series of derivatives of this compound with varied substituents, measuring their biological activity, calculating the relevant molecular descriptors, and then using statistical methods like multiple linear regression or partial least squares to build the predictive model.

Chemoinformatic approaches, such as molecular docking, can provide insights into the potential binding modes of this compound and its derivatives with their biological targets. For example, if the compound is known to inhibit a specific enzyme, docking studies can be used to predict how different substituents on the phenyl ring might enhance or disrupt the binding interactions within the enzyme's active site. This information can then be used to guide the design of more potent and selective inhibitors.

The combination of QSAR and molecular modeling can provide a comprehensive understanding of the SAR of perchlorinated isothiocyanates and accelerate the discovery of new derivatives with improved biological profiles.

Environmental Fate and Non Biological Applications of 2,3,5,6 Tetrachlorophenyl Isothiocyanate

Degradation Pathways in Environmental Matrices

The environmental persistence and transformation of 2,3,5,6-tetrachlorophenyl isothiocyanate are governed by its chemical structure, which features a highly chlorinated aromatic ring and a reactive isothiocyanate functional group. Its fate is determined by a combination of chemical and biological degradation processes.

Hydrolysis: The isothiocyanate functional group (–N=C=S) is susceptible to hydrolysis, a primary chemical degradation pathway in aqueous environments. The hydrolysis of aromatic isothiocyanates is generally a slow process in pure water but can be accelerated by the presence of acids. rsc.org The reaction proceeds through the nucleophilic attack of water on the central carbon atom of the isothiocyanate group.

The proposed mechanism involves two main steps:

Addition of a water molecule to the C=N double bond, forming an unstable thiocarbamic acid intermediate (2,3,5,6-tetrachlorophenylthiocarbamic acid).

Rapid decomposition of the thiocarbamic acid to yield the corresponding primary amine (2,3,5,6-tetrachloroaniline) and carbonyl sulfide (B99878) (COS), which is further hydrolyzed to carbon dioxide (CO2) and hydrogen sulfide (H2S).

The general reaction can be summarized as:

R-N=C=S + H₂O → [R-NH-C(=S)OH] → R-NH₂ + COS

Studies on various aryl isothiocyanates show that the reaction rate is influenced by factors such as pH, temperature, and the nature of substituents on the aromatic ring. nih.gov Electron-withdrawing groups, such as the chlorine atoms on the phenyl ring of this compound, can influence the electrophilicity of the central carbon atom and thus affect the hydrolysis rate.

The biotransformation of this compound is expected to be challenging for microorganisms due to the high degree of chlorination, which typically increases a compound's recalcitrance. researchgate.net However, various microorganisms have demonstrated the ability to degrade chlorinated organic compounds and isothiocyanates under different environmental conditions. nih.goveurochlor.org

Degradation can occur through several microbial pathways:

Aerobic Degradation: In the presence of oxygen, microorganisms may utilize oxygenase enzymes to initiate the breakdown of the aromatic ring. This can lead to dechlorination and ring cleavage.

Anaerobic Degradation: Under anaerobic conditions, a common pathway for highly chlorinated compounds is reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. eurochlor.org This process reduces the toxicity and persistence of the molecule, often making the resulting less-chlorinated intermediates more amenable to further aerobic degradation.

Co-metabolism: Microorganisms may fortuitously transform the compound using enzymes produced for the metabolism of other substrates. eurochlor.org

The isothiocyanate group itself can also be a target for microbial action. Phenyl isothiocyanate has been shown to exhibit antibacterial properties by disrupting cell membranes, indicating a direct interaction with microbial cells. nih.gov The degradation of the hydrolysis product, 2,3,5,6-tetrachloroaniline (B43135), would likely proceed through pathways established for other chlorinated anilines, involving oxidation and dechlorination steps.

The degradation of this compound in the environment is expected to produce a series of intermediate compounds. The identity of these intermediates depends on the specific degradation pathway (hydrolysis, photolysis, or microbial action).

The primary and most predictable intermediate is formed via hydrolysis. Subsequent transformations can lead to a variety of other products.

Table 1: Potential Environmental Intermediates of this compound Degradation

| Intermediate Compound | Formation Pathway | Environmental Significance |

|---|---|---|

| 2,3,5,6-Tetrachloroaniline | Hydrolysis of the isothiocyanate group. | A primary, stable degradation product. Chlorinated anilines are a known class of environmental contaminants. |

| Trichlorophenyl Isothiocyanates | Photolytic or microbial reductive dechlorination. | Less chlorinated and potentially more biodegradable than the parent compound. |

| 2,3,5,6-Tetrachlorophenol | Microbial transformation of 2,3,5,6-tetrachloroaniline. | A persistent and toxic environmental pollutant. Its formation would represent a transformation rather than a detoxification. |

| Less-chlorinated phenols and anilines | Further microbial reductive dechlorination of tetrachloro-intermediates. eurochlor.org | Generally less toxic and more susceptible to complete mineralization by soil and water microorganisms. |

Role in Analytical Chemistry and Advanced Materials

Beyond its environmental considerations, the reactive isothiocyanate group makes this class of compounds useful in various technical applications.

Isothiocyanates are widely used as derivatizing agents in analytical chemistry, particularly for the analysis of compounds containing primary and secondary amine groups, such as amino acids, peptides, and biogenic amines. researchgate.net The principle of this application lies in the reaction between the electrophilic carbon of the isothiocyanate group and the nucleophilic amine to form a stable thiourea (B124793) derivative.

R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

This derivatization is advantageous for several reasons:

Improved Detectability: The resulting thiourea derivative often possesses chromophores or fluorophores, enhancing detection by UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC). nih.gov

Increased Volatility: For Gas Chromatography (GC) analysis, derivatization can increase the volatility and thermal stability of otherwise non-volatile analytes like amino acids.

Enhanced Mass Spectrometric Analysis: The derivatives typically exhibit predictable fragmentation patterns in mass spectrometry (MS), facilitating identification and quantification. researchgate.net

While this compound is not a commonly cited derivatization agent, other aromatic isothiocyanates are routinely employed for these purposes.

Table 2: Examples of Isothiocyanate Reagents in Chemical Derivatization

| Isothiocyanate Reagent | Analyte Class | Analytical Technique | Purpose of Derivatization |

|---|---|---|---|

| Phenyl isothiocyanate (Edman's Reagent) | Amino acids, Peptides | HPLC | Enables UV detection and sequential protein sequencing. researchgate.net |

| 3-Pyridyl isothiocyanate | Amines | LC-MS/MS | Improves detection sensitivity and provides a specific product ion for MS/MS analysis. researchgate.net |

| Fluorescein (B123965) isothiocyanate (FITC) | Proteins, Antibodies | Fluorescence Microscopy, Flow Cytometry | Attaches a fluorescent label for visualization and quantification. |

| 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate | Biogenic amines (histamine, tyramine) | LC-MS/MS, 19F NMR | Allows for sensitive detection by MS and quantification by fluorine NMR. researchgate.net |

The isothiocyanate group serves as an effective covalent linker for immobilizing molecules onto various surfaces. This reactivity is valuable in the development of functional materials and biosensors. The primary application involves attaching biomolecules (e.g., proteins, enzymes, antibodies, DNA) to solid supports like glass slides, nanoparticles, or sensor chips.

The process typically involves modifying a surface to introduce primary amine groups (-NH₂). The isothiocyanate-containing molecule is then reacted with this amine-functionalized surface, forming a stable thiourea linkage that anchors the molecule. This method is crucial for:

Biosensor Fabrication: Immobilizing enzymes or antibodies onto an electrode or optical surface is a key step in creating biosensors. mdpi.com For example, an enzyme can be attached to a sensor surface to detect its specific substrate.

Functionalized Nanomaterials: Nanomaterials like MXenes or silica (B1680970) nanoparticles can be functionalized with isothiocyanate-bearing molecules to introduce specific properties or to attach other molecules for applications in diagnostics and drug delivery. nih.gov

Affinity Chromatography: Attaching a specific ligand to a solid support via an isothiocyanate linker allows for the creation of affinity columns that can selectively capture and purify target molecules from a complex mixture.

Although specific applications of this compound in this field are not widely reported, its functional group makes it a potential candidate for such surface modification and bioconjugation techniques, assuming the properties of the tetrachlorophenyl group are desired for a particular application.

Advanced Characterization Techniques and Theoretical Studies of 2,3,5,6 Tetrachlorophenyl Isothiocyanate

Spectroscopic Analysis for Structural and Conformational Studies

Spectroscopic techniques are fundamental in elucidating the structural and conformational details of 2,3,5,6-tetrachlorophenyl isothiocyanate. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹³C NMR is particularly informative for characterizing the carbon skeleton. While specific experimental data for this compound is not widely available, the expected chemical shifts can be predicted based on data from related compounds like 3-chlorophenyl isothiocyanate. The isothiocyanate (-N=C=S) carbon typically appears in the range of 120-140 ppm. The aromatic carbons are influenced by the electron-withdrawing effects of the four chlorine atoms and the isothiocyanate group, leading to distinct signals. The symmetry of the 2,3,5,6-tetrachloro substitution pattern would result in a simplified spectrum with fewer unique carbon signals than a less symmetrically substituted analog.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The most characteristic feature in the IR spectrum of an isothiocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group, which typically appears in the 2000-2100 cm⁻¹ region. Other significant absorptions would include those for C-Cl stretching in the fingerprint region and aromatic C-C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the isothiocyanate group or chlorine atoms, providing further structural confirmation. Techniques like post-source decay in MALDI-TOF mass spectrometry, which have been used to study peptides derivatized with sulfophenyl isothiocyanate, could also be adapted to analyze the fragmentation pathways of this compound in detail. researchgate.net

| Spectroscopic Technique | Expected Observations for this compound |

| ¹³C NMR | Isothiocyanate carbon signal around 120-140 ppm; Aromatic carbon signals influenced by chloro-substituents. |

| Infrared (IR) Spectroscopy | Strong, sharp -N=C=S asymmetric stretching band around 2000-2100 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight; Fragmentation patterns showing loss of -NCS or Cl. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure and predicting the reactivity of molecules like this compound. researchgate.net These computational methods allow for the determination of optimized molecular geometry, electronic properties, and the prediction of spectroscopic features.

DFT for Molecular Properties: DFT calculations, using functionals such as B3LYP, can be employed to determine the ground-state geometry and electronic properties. researchgate.net For this compound, these calculations would reveal bond lengths, bond angles, and dihedral angles. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Prediction of Spectroscopic Data: Quantum chemical calculations can also predict vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Furthermore, NMR chemical shifts can be calculated to support the interpretation of experimental spectra. These theoretical predictions are crucial, especially when experimental data is scarce.

Reactivity and Nonlinear Optical (NLO) Properties: Computational studies on related compounds, such as 4-trifluoromethyl phenyl isothiocyanate, have demonstrated the use of DFT to assess properties like the molecular electrostatic potential (MEP), which identifies reactive sites, and to evaluate nonlinear optical (NLO) properties. researchgate.net Similar calculations for this compound could predict its electrophilic and nucleophilic sites and assess its potential for applications in photonics.

| Computational Method | Predicted Insights for this compound |

| Density Functional Theory (DFT) | Optimized molecular geometry, HOMO-LUMO energy gap, and molecular electrostatic potential. |

| Vibrational Frequency Analysis | Theoretical IR and Raman spectra to aid in experimental peak assignment. |

| NLO Property Calculation | Prediction of hyperpolarizability and potential for nonlinear optical applications. |

Molecular Dynamics Simulations for Interaction Prediction

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can predict its behavior in different environments and its interactions with other molecules.

Studying Molecular Interactions: MD simulations can be used to understand how this compound interacts with solvents or biological macromolecules. By simulating the compound in a solvent box, one can study solvation effects and the local solvent structure around the molecule.

Application in Materials and Biological Systems: The principles of MD simulations have been applied to study the decomposition of related compounds like polychlorinated biphenyls, providing insights into their environmental fate. nih.govresearchgate.net For this compound, MD simulations could similarly be used to predict its interactions with surfaces or its binding affinity to proteins, which is relevant for assessing its potential biological activity or toxicity. These simulations rely on force fields that describe the potential energy of the system, and for a novel molecule, these may need to be parameterized using quantum chemical calculations.

| Simulation Technique | Potential Applications for this compound |

| Solvation Studies | Analysis of interactions with different solvents and determination of solvation free energy. |

| Protein-Ligand Docking | Prediction of binding modes and affinities to biological targets. |

| Material Interaction | Simulation of adsorption on surfaces or diffusion through membranes. |

Emerging Research Directions and Future Perspectives on 2,3,5,6 Tetrachlorophenyl Isothiocyanate

Development of Targeted Chemical Probes

The isothiocyanate group is well-known for its ability to form covalent bonds with nucleophilic residues on proteins, such as the primary amines found in lysine (B10760008) residues and at the N-terminus. This reactivity has been widely exploited in the development of chemical probes for biological research. For instance, fluorescein (B123965) isothiocyanate (FITC) is a routinely used reagent for labeling proteins for visualization in various applications, including fluorescence microscopy and flow cytometry.

For 2,3,5,6-tetrachlorophenyl isothiocyanate, its potential as a targeted chemical probe remains an unexplored area of research. The tetrachlorinated phenyl ring could confer specific binding properties, potentially directing the isothiocyanate group to particular protein environments. Future research could investigate whether this compound exhibits any selective reactivity towards certain proteins or protein classes. Such studies would involve screening this compound against protein libraries to identify potential targets. If selectivity is discovered, this molecule could be developed into a probe to study the function of specific proteins within complex biological systems. The development of such probes is crucial for understanding cellular processes and for the identification of new therapeutic targets.

Exploration of Synergistic Effects with Other Bioactive Compounds

Many bioactive compounds, including various isothiocyanates, have been shown to exhibit enhanced efficacy when used in combination with other therapeutic agents. This synergy can allow for lower effective doses, potentially reducing side effects and combating drug resistance. For example, studies on other isothiocyanates have demonstrated synergistic anticancer effects when combined with chemotherapeutic drugs or other phytochemicals.

Currently, there is a lack of published research investigating the synergistic effects of this compound with other bioactive compounds. Future research in this area could explore combinations of this compound with known anticancer agents, antibiotics, or anti-inflammatory drugs. Such studies would initially involve in vitro screening against relevant cell lines to identify potential synergistic or additive interactions. Positive results could then be further investigated in more complex models to understand the underlying mechanisms of synergy. Given the known biocidal properties of some chlorinated organic compounds, exploring synergies with existing antibiotics could be a particularly fruitful avenue of research in the face of rising antimicrobial resistance.

Innovative Applications in Material Science and Environmental Remediation

The chemical properties of this compound suggest potential applications in material science and environmental remediation, although specific research in these areas is not yet available. The isothiocyanate group can participate in polymerization reactions, and the chlorinated phenyl ring can impart properties such as thermal stability and flame retardancy to polymers. Future research could explore the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers with specialized properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,5,6-tetrachlorophenyl isothiocyanate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,3,5,6-tetrachloroaniline with thiophosgene or ammonium thiocyanate under controlled conditions (e.g., in acetone or 1,4-dioxane) yields the isothiocyanate derivative. Isolation involves acidification, filtration, and recrystallization from methanol–dichloromethane mixtures . Optimization requires monitoring reaction time (1–2 hours), temperature (room temperature to reflux), and stoichiometric ratios of reagents to minimize byproducts like ammonium chloride .

Q. How can nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy be utilized to confirm the structure of this compound?

- Methodology :

- NMR : The absence of NH signals in H NMR (compared to the precursor aniline) and distinct aromatic proton splitting patterns confirm substitution. C NMR shows characteristic thiocyanate carbon signals at ~130–135 ppm .

- IR : A sharp peak near 2100–2150 cm (N=C=S stretching) and aromatic C-Cl stretches (600–800 cm^{-1) are diagnostic .

Q. What are the key reactivity patterns of this compound in thiourea and urea derivative synthesis?

- Methodology : The isothiocyanate group reacts with amines to form thioureas. For example, coupling with 2,6-dichlorobenzoyl isothiocyanate generates disubstituted thioureas via a one-step nucleophilic addition-elimination mechanism. Reaction progress is monitored by TLC, and products are purified via recrystallization (85% yield reported) . Steric hindrance from tetrachlorophenyl groups may slow kinetics, necessitating extended reaction times .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its role in radical-based frameworks or magnetic materials?

- Methodology : The compound’s electron-deficient aromatic ring stabilizes radicals through inductive effects. In tris(2,3,5,6-tetrachlorophenyl)methyl radical frameworks, spin density is localized on the central carbon, with SOMO (singly occupied molecular orbital) interactions probed via EPR spectroscopy. Oxidation studies reveal triplet-state generation from HOMO electrons, highlighting its potential in magnetic materials .

Q. What computational approaches (e.g., DFT) are suitable for predicting the thermochemical and kinetic properties of this compound?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) models bond dissociation energies, electron affinities, and reaction pathways. Exact-exchange terms improve accuracy for atomization energies (average deviation <2.4 kcal/mol). Solvent effects are incorporated via polarizable continuum models (PCM) .

Q. How can intrinsic chemiluminescence (CL) or advanced oxidation processes (AOPs) be applied to detect or degrade this compound in environmental samples?

- Methodology : While direct CL data for the isothiocyanate is limited, structural analogs like 2,3,5,6-tetrachlorophenol exhibit strong CL during AOPs (e.g., Fenton reactions). For the isothiocyanate, CL could arise from •OH radical-mediated degradation, with emission intensity linked to chlorination pattern and electron-withdrawing effects . HPLC-MS/MS or fluorescence quenching assays track degradation intermediates.

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported spectral data or reaction yields for this compound derivatives?

- Methodology :

- Spectral Validation : Cross-reference NMR/IR with crystallographic data (e.g., C—S bond lengths: 1.64–1.68 Å in thioureas ).

- Yield Optimization : Replicate syntheses under inert atmospheres to prevent hydrolysis. Use high-purity reagents and standardized workup protocols .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.